Cas no 167773-16-2 (2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile boronic ester derivative featuring a terminal alkene functional group. This compound is particularly valuable in organic synthesis, serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stable dioxaborolane moiety, which enhances handling and storage. The hex-5-enyl chain provides additional reactivity for further functionalization, such as hydroboration or polymerization. Its high purity and well-defined structure make it suitable for precise applications in pharmaceutical and materials chemistry. The tetramethyl substitution on the dioxaborolane ring further improves stability, reducing susceptibility to hydrolysis while maintaining reactivity under controlled conditions.
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
167773-16-2 structure
商品名:2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:167773-16-2
MF:C12H23BO2
メガワット:210.120824098587
MDL:MFCD31390517
CID:5331807
PubChem ID:101927692

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 1,3,2-Dioxaborolane, 2-(5-hexen-1-yl)-4,4,5,5-tetramethyl-
    • 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD31390517
    • インチ: 1S/C12H23BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6H,1,7-10H2,2-5H3
    • InChIKey: SROAEADKDNMLGX-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1CCCCC=C

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22795418-0.05g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
0.05g
$431.0 2024-06-20
Enamine
EN300-22795418-2.5g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
2.5g
$1008.0 2024-06-20
Enamine
EN300-22795418-0.25g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
0.25g
$472.0 2024-06-20
Enamine
EN300-22795418-10g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2
10g
$2209.0 2023-09-15
Enamine
EN300-22795418-1.0g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
1.0g
$513.0 2024-06-20
Enamine
EN300-22795418-5.0g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
5.0g
$1488.0 2024-06-20
Enamine
EN300-22795418-0.1g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
0.1g
$451.0 2024-06-20
Enamine
EN300-22795418-5g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2
5g
$1488.0 2023-09-15
Enamine
EN300-22795418-0.5g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2 95%
0.5g
$493.0 2024-06-20
Enamine
EN300-22795418-1g
2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
167773-16-2
1g
$513.0 2023-09-15

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 167773-16-2)

2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 167773-16-2, is a versatile boronic ester compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a hexenyl group and a dioxaborolane ring, which make it an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

The dioxaborolane ring in 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly noteworthy due to its stability and reactivity. This ring structure allows for efficient and selective functionalization through various chemical transformations, such as Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and are crucial in the development of new drugs and materials.

Recent research has highlighted the potential of 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of novel anti-inflammatory agents. The hexenyl group provides additional functionality that can be exploited for further chemical modifications, enhancing the compound's versatility and applicability in drug discovery.

In addition to its role in organic synthesis, 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also shown promise in polymer chemistry. The dioxaborolane ring can be used to introduce boron-containing functionalities into polymers, which can impart unique properties such as enhanced mechanical strength and improved thermal stability. This makes it a valuable component in the development of advanced materials for various industrial applications.

The synthetic accessibility of 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 1-hexene with boronic acid derivatives under mild conditions. This approach ensures high yields and purity levels, making it suitable for large-scale production.

The physical and chemical properties of 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been extensively studied. It is typically a colorless liquid with a boiling point around 90°C at reduced pressure. The compound is soluble in common organic solvents such as dichloromethane and ethanol but is insoluble in water. These properties make it easy to handle and process in various chemical reactions.

In terms of safety and handling, 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be stored under inert conditions to prevent degradation. It is recommended to handle this compound with appropriate personal protective equipment (PPE) to ensure safety. While it is not classified as a hazardous material under current regulations, proper precautions should always be taken when working with any chemical substance.

The future prospects for 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are promising. Ongoing research continues to explore new applications and improvements in synthetic methods. For example, recent advancements in catalytic systems have led to more efficient and environmentally friendly processes for producing this compound. These developments are expected to further enhance its utility in both academic and industrial settings.

In conclusion, 2-(hex-5-en-1-yl)-4,4,5,5-tetramethyl - 1,3, 2 - dioxaborolane (CAS No. 167773 - 16 - 2) is a valuable compound with a wide range of applications in organic synthesis and materials science. Its unique structural features and reactivity make it an essential tool for researchers and chemists working on the development of new drugs and advanced materials.

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